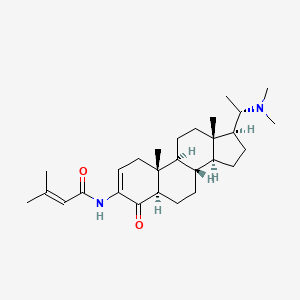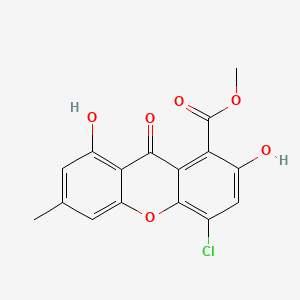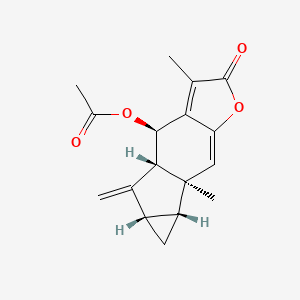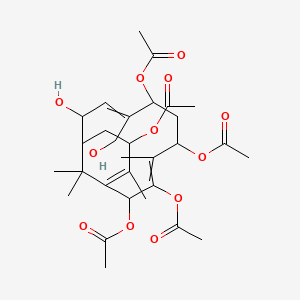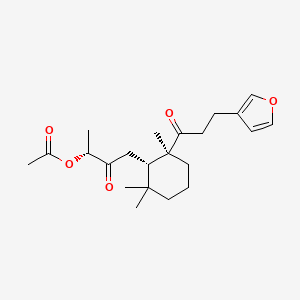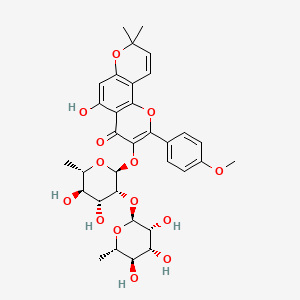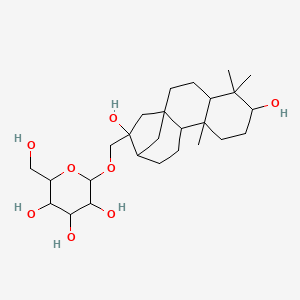
LLP3
説明
The term “LLP3” is related to a form used in the context of Limited Liability Partnerships (LLPs). Specifically, it refers to Form No. 3, which pertains to “Information concerning Limited Liability Partnership Agreement” .
Synthesis Analysis
There is a mention of the synthesis of this compound from 1-(5-Chloro-2-hydroxyphenyl)ethanone and 3,5-Dibenzyloxybenzaldehyde and Ethyl cyanoacetate .Chemical Reactions Analysis
There is a mention of computational chemical synthesis analysis and pathway design, which could potentially be relevant to this compound, but the details are not specific to this compound .科学的研究の応用
神経芽腫治療
LLP-3は、小児における一般的な頭蓋外固形悪性腫瘍である神経芽腫の治療における可能性について研究されてきました . サバイビン-Ran阻害剤LLP-3は、神経芽腫細胞の酸化リン酸化、解糖、および増殖を減少させることが判明しました . それは、神経芽腫細胞株の生存率を低下させ、アポトーシスを誘導し、コロニー形成およびアンカー非依存性増殖を阻害します .
サバイビン-Ran相互作用の阻害
LLP-3は、サバイビンとRanの相互作用を阻害し、細胞質と核の両方の濃度を低下させます . これは、サバイビンはしばしば悪性細胞で過剰発現しており、腫瘍の増殖と治療抵抗性に寄与するため、さまざまな癌の治療に影響を与える可能性があります .
代謝阻害
LLP-3は、酸化リン酸化と解糖の両方を阻害することにより、エネルギー代謝の柔軟性を損ないます . この代謝阻害は、ミトコンドリアの機能不全とヘキソキナーゼ活性の低下に関連しています .
HIV治療
研究はまた、LLP-3がHIVの治療に潜在的な用途があることを示しました . LLP-3配列を含むHIV-1のgp41細胞質尾部を標的とする両親媒性ペプチドは、HIV-1ビリオンを効果的に不活性化し、HIV-1感染細胞の壊死を誘導することが判明しました .
ウイルス膜完全性の破壊
作用機序
Target of Action
LLP3, also known as the Survivin-Ran inhibitor, primarily targets the protein Survivin and the GTPase Ran . Survivin, also known as BIRC5, is a protein that is overexpressed in many types of cancer, including neuroblastoma (NB), and plays a crucial role in mitosis and apoptosis . Ran is a GTPase that directs the subcellular localization and hence function of Survivin .
Mode of Action
This compound disrupts the interaction between Survivin and Ran, leading to a decrease in their concentration both in the cytoplasm and the nucleus . This disruption is achieved via direct binding at the Survivin protein-protein interaction interface . The compound selectively disrupts the Survivin-Ran interaction in cell-free binding assays and in cells .
Biochemical Pathways
The disruption of the Survivin-Ran interaction by this compound affects both oxidative phosphorylation (OXPHOS) and aerobic glycolysis . These are key metabolic pathways in cells, and their inhibition impairs the flexibility of energy metabolism . This metabolic inhibition is associated with mitochondrial dysfunction and attenuated hexokinase activity .
Result of Action
The action of this compound results in a decrease in cell viability, induction of apoptosis, and inhibition of clonogenic and anchorage-independent growth in neuroblastoma cell lines . This includes those with MYCN amplification and mutations of p53 and ALK . The compound’s action is associated with the inhibition of OXPHOS, aerobic glycolysis, mitochondrial function, and hexokinase activity .
将来の方向性
生化学分析
Biochemical Properties
Lentiviral Lytic Peptide 3 (LLP3) is involved in several biochemical reactions, primarily related to the trafficking and incorporation of the HIV-1 envelope glycoprotein. This compound interacts with various host cell proteins, including the endocytic machinery and the endosomal recycling compartment. Two tryptophan-based motifs within this compound (WE 790-791 and WW 796-797) are essential for its localization and function . These interactions facilitate the recycling of the envelope glycoprotein to the plasma membrane, where it is incorporated into viral particles.
Cellular Effects
Lentiviral Lytic Peptide 3 (this compound) influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with the endosomal recycling compartment affects the trafficking of the HIV-1 envelope glycoprotein, which is crucial for viral assembly and infectivity . Disruptions in this compound function can lead to defects in envelope glycoprotein incorporation, resulting in reduced viral replication and infectivity.
Molecular Mechanism
The molecular mechanism of Lentiviral Lytic Peptide 3 (this compound) involves its interaction with host cell proteins and the endosomal recycling compartment. The tryptophan-based motifs within this compound are critical for its binding to the endocytic machinery, which directs the envelope glycoprotein to the endosomal recycling compartment . This process ensures the proper recycling and incorporation of the envelope glycoprotein into viral particles, which is essential for viral infectivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lentiviral Lytic Peptide 3 (this compound) have been observed to change over time. The stability and degradation of this compound can impact its function and the overall infectivity of the virus. Long-term studies have shown that mutations in the tryptophan-based motifs of this compound can lead to defects in envelope glycoprotein incorporation and viral replication . These findings highlight the importance of this compound’s stability for its function in viral assembly.
Dosage Effects in Animal Models
In animal models, the effects of Lentiviral Lytic Peptide 3 (this compound) vary with different dosages. Higher doses of this compound have been associated with increased incorporation of the envelope glycoprotein into viral particles, leading to enhanced viral infectivity . Excessive doses can result in toxic effects and adverse outcomes, emphasizing the need for precise dosage control in therapeutic applications.
Metabolic Pathways
Lentiviral Lytic Peptide 3 (this compound) is involved in metabolic pathways related to the trafficking and recycling of the HIV-1 envelope glycoprotein. The interaction of this compound with the endosomal recycling compartment and the endocytic machinery is crucial for the proper localization and incorporation of the envelope glycoprotein . These pathways are essential for maintaining the infectivity and replication of the virus.
Transport and Distribution
The transport and distribution of Lentiviral Lytic Peptide 3 (this compound) within cells and tissues are mediated by its interaction with the endocytic machinery and the endosomal recycling compartment. This compound’s tryptophan-based motifs are critical for its localization to these compartments, ensuring the proper recycling and incorporation of the envelope glycoprotein . This process is essential for the assembly and infectivity of the virus.
Subcellular Localization
Lentiviral Lytic Peptide 3 (this compound) is localized to the endosomal recycling compartment within cells. The tryptophan-based motifs within this compound direct its localization to this compartment, where it interacts with the endocytic machinery to facilitate the recycling of the HIV-1 envelope glycoprotein . This subcellular localization is crucial for the proper incorporation of the envelope glycoprotein into viral particles and the overall infectivity of the virus.
特性
| { "Design of the Synthesis Pathway": "The synthesis of LLP3 can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "2-aminophenol", "sodium ethoxide", "diethyl malonate", "acetic anhydride", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzaldehyde with 2-aminophenol in ethanol with sodium ethoxide as a catalyst to form 2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one", "Step 2: Alkylation of 2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with diethyl malonate in ethanol with sodium ethoxide as a catalyst to form ethyl 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate", "Step 3: Hydrolysis of ethyl 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate with hydrochloric acid to form 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "Step 4: Acetylation of 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid with acetic anhydride in the presence of sodium acetate to form 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-acetic acid", "Step 5: Reduction of 2-(2,4-dichlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-acetic acid with sodium borohydride in ethanol to form LLP3", "Step 6: Purification of LLP3 by recrystallization from water" ] } | |
CAS番号 |
1453835-43-2 |
分子式 |
C32H23ClN2O4 |
分子量 |
534.996 |
IUPAC名 |
4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37) |
InChIキー |
NZRBRJQYGLEINZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5 |
同義語 |
4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the LLP3 region of the HIV gp41 protein contribute to viral infection?
A1: The this compound region of the HIV gp41 protein plays a critical role in viral infection by facilitating the incorporation of the envelope glycoprotein (Env) into newly forming viral particles. [, ] This incorporation is essential for the virus's ability to infect new cells.
Q2: What is the mechanism by which this compound influences Env incorporation?
A2: Research suggests that this compound interacts with cellular trafficking pathways, specifically the endosomal recycling compartment (ERC). [] Two tryptophan-based motifs within this compound, WE790–791 and WW796–797, have been identified as crucial for directing Env to the ERC. [] This localization is believed to be necessary for Env to reach the plasma membrane, the site of viral particle assembly.
Q3: Are there any computational studies investigating the this compound-membrane interaction?
A4: Yes, molecular dynamics simulations have been employed to study the interaction of a 33-residue peptide from the this compound region with a model biomembrane. [] These studies revealed that the peptide interacts with membrane phospholipids through charge interactions. [] This finding suggests that inhibiting this interaction could be a potential strategy for disrupting viral fusion. []
Q4: What is the mechanism of action of the Survivin inhibitor this compound?
A5: this compound functions by binding to the dimerization interface of the Survivin protein. [] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, plays a crucial role in cell division and apoptosis inhibition. [] By disrupting Survivin dimerization, this compound is thought to interfere with its function, leading to cell cycle arrest and apoptosis. [, ]
Q5: What is the evidence supporting this compound's activity against cancer cells?
A6: In vitro studies using patient-derived tumor spheres and prostate cancer cells (PC3) have shown that this compound effectively inhibits cell proliferation and induces apoptosis. [] Time-lapse videomicroscopy has revealed that this compound treatment causes delays in mitotic progression and significant mitotic defects. []
Q6: Is there a relationship between this compound efficacy and p53 status?
A7: Studies in colorectal cancer cells suggest that the sensitivity to this compound in combination with irinotecan (a chemotherapy drug) may be influenced by the proficiency of XAF1, a tumor suppressor protein regulated by p53. [, , ] This highlights the potential importance of considering p53 status when evaluating this compound as a therapeutic strategy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




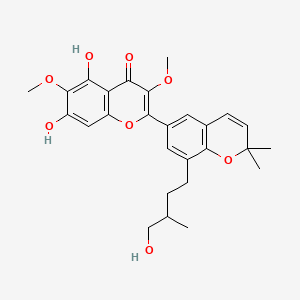

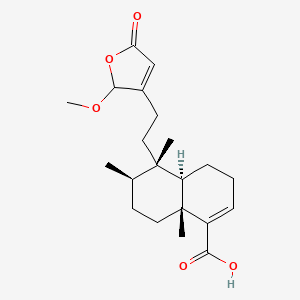
![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)
